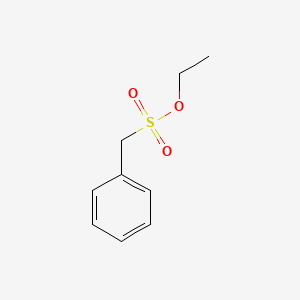

Ethyl phenylmethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

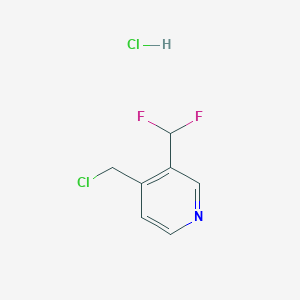

Ethyl phenylmethanesulfonate is a chemical compound with the CAS Number: 42454-54-6 . It has a molecular weight of 200.26 . It is in liquid form .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as alkyl tosylates have been used in SN2 reactions . These reactions are performed in a single 3 or 4-hour lab period and afford a solid product in good yield .

Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds have been used in SN2 reactions . Additionally, sodium sulfinates, which are similar to sulfonates, have been used as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4°C .

Aplicaciones Científicas De Investigación

Mutagenesis and Genetic Studies

Inducing Mutants in Mycobacterium : Ethyl methanesulfonate has been used effectively as a mutagen in Mycobacterium phlei PA. This study focused on inducing changes in genetic markers and found ethyl methanesulfonate to be highly effective in inducing mutations, including resistance to antituberculosis drugs (Koníčková-radochová & Málek, 2008).

Teratogenic Effects in Mice : Ethyl methanesulfonate has shown potent teratogenic effects in mice. This study used the agent to examine skeletal abnormalities and developed a method for estimating dose-response curves (Platzek, Bochert, Schneider & Neubert, 1982).

Inducing Auxotrophic Mutants in Rhizobium : It was used as a mutagen to induce auxotrophic mutants in Rhizobium meliloti. This study found that the mutagen predominantly induced mutants requiring sulfur-containing amino acids (Fedorov & An, 1978).

Chemical Synthesis and Reactions

Synthesis of Chemical Compounds : Ethyl phenylsulfonylacetate was used in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives. This demonstrates its utility in complex organic synthesis (Takahashi, Suzuki & Kata, 1985).

Organic Pesticide Influence on Nematode Populations : Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a related compound, has been studied for its effect on controlling nematode populations, indicating its potential application in agriculture (Johnson, 1970).

Experimental Applications

- Dosimetry in Food Irradiation : Aryl sulfonic-substituted para-diethyl-amino triphenylmethane dye solutions, closely related to ethyl phenylmethanesulfonate, have been used for dosimetry in food irradiation studies. These dyes undergo radiolytic bleaching which can be quantified (El-assy, Yun-dong, Walker, Al-Sheikhly & Mclaughlin, 1995).

Safety and Hazards

Ethyl phenylmethanesulfonate has a GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

While specific future directions for Ethyl phenylmethanesulfonate were not found, Ethyl methanesulfonate (EMS), a related compound, has been used as a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . This suggests that this compound could potentially be used in similar applications.

Propiedades

IUPAC Name |

ethyl phenylmethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNGOUEZBONHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)